molecular formula C18H32O16 B3417710 maltotriose CAS No. 113158-51-3

maltotriose

Cat. No.: B3417710
CAS No.: 113158-51-3
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-DZOUCCHMSA-N
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Description

Overview of Maltotriose (B133400) as a Biological Molecule

This compound is an oligosaccharide, specifically a trisaccharide, with the chemical formula C₁₈H₃₂O₁₆. biologyonline.comnih.gov It is composed of three glucose units linked together by α-1,4 glycosidic bonds. biologyonline.comwikipedia.org As a carbohydrate, it belongs to the class of organic compounds known as oligosaccharides, which are defined as carbohydrates made up of three to ten monosaccharide units. hmdb.ca this compound is the shortest chain oligosaccharide that can be classified as a maltodextrin (B1146171). wikipedia.orghmdb.ca

In biological systems, this compound is a naturally occurring molecule. biologyonline.com It is most commonly produced during the enzymatic digestion of starch by the enzyme alpha-amylase, which is found in human saliva and the small intestine. biologyonline.comwikipedia.orgfiveable.me Alpha-amylase hydrolyzes the α-1,4 glycosidic bonds in starch in a random manner, resulting in the production of this compound, maltose (B56501), and dextrins. biologyonline.comwikipedia.org It is an important intermediate in the digestion and metabolism of complex carbohydrates like starch and glycogen (B147801). fiveable.me this compound can be further hydrolyzed into individual glucose molecules by other enzymes, such as maltase, which can then be absorbed and used by the body for energy. fiveable.me The compound also occurs naturally in some plants and in the blood of certain arthropods. britannica.com

The structure of this compound can exist in different forms. One form is the aldehydo open-chain form of the glucose residue at the reducing end. nih.gov Another is the pyranose ring form, known as alpha-maltotriose, which has an alpha configuration at the anomeric carbon. nih.gov

Table 1: Physical and Chemical Properties of this compound

Significance in Biochemical and Biotechnological Contexts

This compound holds considerable significance in both biochemical research and various biotechnological applications due to its unique properties and metabolic role.

Biochemical Significance:

In biochemistry, this compound serves as a key intermediate in carbohydrate metabolism. fiveable.me Its presence in the small intestine is an indicator of ongoing carbohydrate digestion. fiveable.me The study of this compound metabolism provides insights into the enzymatic breakdown of complex carbohydrates and the subsequent absorption of glucose. fiveable.me It is also a metabolite found in humans and has been reported in organisms like Escherichia coli and Drosophila melanogaster. nih.govnih.gov Research has shown that this compound levels can be elevated in certain metabolic disorders, such as glycogen storage disease II, due to mutations in the alpha-1,4-glucosidase enzyme. hmdb.ca Furthermore, this compound is used as a substrate in biochemical assays to study the activity and specificity of enzymes like α-amylase and pullulanase. chemimpex.comtaylorandfrancis.comresearchgate.net Studies have also investigated its interaction with taste receptors, finding that it is a ligand for the human sweet taste receptor hT1R2/T1R3. oup.com

Biotechnological Significance:

In biotechnology, the utilization of this compound is crucial for many industrial fermentation processes, including brewing and baking. chemimpex.comnih.gov Starch hydrolysates, which are used as fermentation substrates, contain significant amounts of this compound along with glucose and maltose. nih.gov The efficiency with which yeast strains can take up and ferment this compound is a critical determinant of fermentation efficiency and the quality of the final product, such as beer. asm.org Incomplete this compound utilization can lead to residual sugar in the final product. nih.gov

This has spurred significant research into the molecular mechanisms of this compound transport in yeast, particularly Saccharomyces cerevisiae. nih.govnih.gov Studies have identified specific transporter proteins, such as Agt1p and Mty1p, that are crucial for the efficient uptake of this compound. nih.govnih.gov The Agt1 permease, in particular, has been shown to be a requirement for efficient this compound fermentation. asm.orgnih.gov Understanding these transport systems is vital for the selection and genetic improvement of industrial yeast strains. nih.govasm.org

Beyond fermentation, this compound is used in the food industry as a functional ingredient. guidechem.comchemimpex.com It provides mild sweetness and has high hygroscopicity and water retention capacity, making it useful for maintaining moisture, preventing starch aging, and improving the texture and shelf life of products like pastries and bread. guidechem.comgoogle.com It also exhibits good heat and acid resistance compared to sucrose (B13894). guidechem.com Additionally, this compound serves as a prebiotic, promoting the growth of beneficial gut bacteria. chemimpex.com

Table 2: Research Findings on this compound Transport in Saccharomyces cerevisiae

Table 3: Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157137
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltotriose
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CAS No.

113158-51-3, 1109-28-0
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
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Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Maltotriose Transport and Cellular Uptake Mechanisms

Prokaryotic Maltotriose (B133400) Transport Systems

Bacteria employ several distinct families of transport proteins to facilitate the movement of this compound across their cellular membranes. These systems differ in their energy coupling mechanisms and protein composition, reflecting the diverse metabolic strategies of prokaryotes. The most prominent and well-characterized of these is the ABC transporter family, though other systems also play a role.

ATP-Binding Cassette (ABC) Transporters

The quintessential example of a prokaryotic this compound transport system is the maltose (B56501)/maltodextrin (B1146171) ABC transporter, extensively studied in the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net This multi-component system is responsible for the high-affinity uptake of maltose and linear maltodextrins, including this compound. nih.gov

The core components of this transporter are:

MalE (Maltose-Binding Protein): A soluble periplasmic protein that initially binds this compound with high affinity in the space between the outer and inner membranes. nih.gov

MalF and MalG: Two integral inner membrane proteins that form the translocation channel through which the sugar crosses the cytoplasmic membrane. uniprot.orguniprot.org MalF is a larger protein with eight transmembrane helices, while MalG has six. nih.gov

MalK: An ATP-binding cassette (ATPase) protein located on the cytoplasmic side of the inner membrane. embopress.org Two MalK subunits form a dimer that hydrolyzes ATP to power the transport process. researchgate.net

The transport cycle begins with MalE capturing this compound in the periplasm and delivering it to the MalF-MalG channel. This interaction triggers a conformational change that is transmitted to the MalK dimer, stimulating its ATPase activity. The energy released from ATP hydrolysis drives a series of conformational changes in MalF and MalG, ultimately resulting in the unidirectional translocation of this compound into the cytoplasm. researchgate.net In Corynebacterium glutamicum, a similar ABC transporter, MusEFGK2, is essential for growth on both maltose and this compound and requires an additional membrane protein, MusI, for its function. nih.gov

ComponentLocationFunction
MalE PeriplasmBinds this compound and delivers it to the transporter.
MalF Inner MembraneForms part of the translocation channel.
MalG Inner MembraneForms part of the translocation channel.
MalK CytoplasmDimerizes and hydrolyzes ATP to power transport.

Major Facilitator Superfamily (MFS) Permeases

The Major Facilitator Superfamily (MFS) represents one of the largest groups of secondary transporters, which utilize chemiosmotic gradients, such as the proton motive force, to drive substrate translocation. researchgate.netmdpi.com MFS transporters are typically single-polypeptide proteins with 12 or 14 transmembrane helices that function as uniporters, symporters, or antiporters for a wide variety of substrates, including oligosaccharides. researchgate.netmdpi.com

While MFS transporters are known to transport sugars, a specific MFS permease with a primary function of this compound transport in prokaryotes is not well-characterized. nih.gov However, research has shown that the substrate specificity of some MFS transporters can be broader than their names suggest. For instance, the sucrose (B13894) permease (CscB) of E. coli, an MFS transporter, has been demonstrated to effectively transport maltose. nih.govresearchgate.netnih.gov This finding suggests that maltose is a bona fide substrate for this permease and raises the possibility that other MFS transporters could exhibit similar cross-specificity for maltodextrins like this compound, although this has yet to be definitively proven. nih.gov

Transporter FamilyEnergy SourceKey FeaturesThis compound Transport
MFS Permease Chemiosmotic Gradients (e.g., Proton Motive Force)Single polypeptide, typically 12 or 14 transmembrane helices.Not well-characterized; some MFS sugar transporters show broad specificity (e.g., E. coli CscB transports maltose). nih.govresearchgate.netnih.gov

Phosphotransferase System (PTS) Mechanisms

The Phosphoenolpyruvate (B93156):Carbohydrate Phosphotransferase System (PTS) is a distinct sugar transport mechanism found in many bacteria that couples translocation with phosphorylation. researchgate.net The process involves a phosphorelay cascade, starting with phosphoenolpyruvate (PEP) as the phosphate (B84403) donor. The phosphoryl group is transferred sequentially through several cytoplasmic proteins, Enzyme I (EI) and Histidine-containing phosphocarrier protein (HPr), to a sugar-specific Enzyme II (EII) complex. Current time information in London, GB. The EII complex typically consists of three domains (EIIA, EIIB, and EIIC), where EIIC is the integral membrane channel that binds the sugar, and EIIB performs the final phosphorylation as the sugar is transported into the cell. Current time information in London, GB.

While the ABC transporter is the primary system in E. coli, some bacteria utilize the PTS for maltose and this compound uptake. In Streptococcus mutans, a PTS transporter known as MalT is the principal system for maltose import and also plays a role in the uptake of this compound. nih.gov Similarly, E. coli possesses a maltose-specific PTS transporter encoded by the malX gene, which can support growth on maltose when the primary ABC transport system is non-functional. nih.gov This system is part of the glucose (Glc) family of PTS permeases and relies on the general glucose-specific EIIA protein (EIIAGlc) for the phosphorelay, as it lacks its own IIA domain. nih.gov

SystemKey Proteins/DomainsMechanismRole in this compound Transport
PTS EI, HPr, EII (EIIA, EIIB, EIIC)Group translocation: sugar is phosphorylated during transport.Principal transporter in Streptococcus mutans (MalT); also contributes to this compound uptake. nih.gov A secondary system exists in E. coli (MalX). nih.govnih.gov

Regulatory Pathways of this compound Transport in Bacteria

The expression and activity of this compound transport systems are tightly regulated to match cellular metabolic needs and the availability of preferred carbon sources. This regulation occurs at multiple levels, ensuring that the energetically expensive process of synthesizing transport proteins is undertaken only when necessary.

Transcriptional Regulation of Transport Genes

In E. coli, the genes encoding the maltose/maltodextrin transport system (malE, malF, malG, malK) are part of the mal regulon, which is controlled by the transcriptional activator MalT. nih.gov The activity of MalT is directly dependent on the presence of an inducer. This compound itself is the true inducer of the system. nih.gov When this compound enters the cell, it binds to MalT, along with ATP, causing a conformational change that activates MalT. nih.gov The activated MalT protein then binds to specific operator sites on the DNA, known as MalT boxes, located in the promoter regions of the mal genes, thereby initiating their transcription. nih.gov

The expression of the mal regulon is also subject to negative regulation, a phenomenon known as catabolite repression. When a preferred carbon source like glucose is available, bacteria repress the genes needed for the metabolism of other sugars. This is achieved in part by the unphosphorylated form of the PTS protein EIIAGlc, which, in addition to inhibiting the activity of the transporter (see below), contributes to the exclusion of the inducer. nih.gov In Streptococcus pneumoniae, the mal regulon is controlled by the repressor MalR and is also subject to catabolite repression by the global regulator CcpA. embopress.org

Post-transcriptional and Post-translational Modifications of Transport Proteins

Regulation also occurs after the genes have been transcribed. Post-transcriptional regulation can happen through small non-coding RNAs (sRNAs) that can bind to messenger RNA (mRNA) transcripts, affecting their stability or translation into proteins. nih.gov

More direct regulation occurs at the post-translational level, modifying the activity of the transport proteins themselves.

Protein-Protein Interactions: A primary mechanism of post-translational regulation of the E. coli maltose ABC transporter involves direct interaction with other proteins. The ATPase subunit, MalK, has a dual role as both a component of the transporter and a regulator. In the absence of substrate transport, MalK can directly bind to and inhibit the transcriptional activator MalT, thus shutting down the synthesis of new transporters. nih.gov Furthermore, when glucose is being transported by the PTS, the dephosphorylated EIIAGlc protein binds to MalK, inhibiting the activity of the existing maltose transporters in the membrane. embopress.orgnih.gov This process, termed inducer exclusion, provides a rapid way to prioritize glucose uptake over maltose/maltotriose. embopress.orgnih.gov

Proteolytic Cleavage: The stability and proper assembly of the ABC transporter complex are critical for its function. Studies have shown that the MalF protein is susceptible to degradation by proteases when its partner proteins, MalG or MalK, are absent. nih.gov This suggests that proteolytic cleavage acts as a quality control mechanism to remove improperly folded or unassembled subunits, rather than as a routine regulatory modification of the functional transporter. nih.gov

Substrate Modification (Acetylation): After transport into the cytoplasm of E. coli, maltose and other maltodextrins can be modified by acetylation. mdpi.com The resulting acetylated sugar is not a substrate for the transport system and is excreted from the cell. mdpi.com This process may function as a detoxification mechanism to prevent the accumulation of excessive intracellular sugar. The enzyme responsible for this acetylation is not the well-known thiogalactoside transacetylase (LacA) and remains unidentified. mdpi.com

Regulatory LevelMechanismKey PlayersEffect on this compound Transport
Transcriptional Positive Regulation (Activation)MalT, this compound, ATPInduction of mal gene expression. nih.gov
Transcriptional Negative Regulation (Repression)CcpA (in S. pneumoniae), Catabolite RepressionRepression of mal genes in the presence of preferred sugars. embopress.org
Post-translational Protein-Protein InteractionMalK, MalTInhibition of MalT activity, downregulating synthesis. nih.gov
Post-translational Protein-Protein Interaction (Inducer Exclusion)MalK, EIIAGlcInhibition of transport activity in the presence of glucose. embopress.orgnih.gov
Post-translational Proteolytic CleavageProteases, MalFQuality control; degradation of unassembled subunits. nih.gov

Enzymatic Hydrolysis and Metabolic Pathways of Maltotriose

Microbial Maltotriose (B133400) Metabolism

Microorganisms employ specific enzymatic machinery to metabolize maltodextrins, including this compound, for energy and biosynthesis.

Bacteria often utilize a coordinated set of enzymes to efficiently break down and utilize maltodextrins. In Escherichia coli, the maltose (B56501)/maltodextrin (B1146171) regulon, controlled by the transcriptional activator MalT, includes several key enzymes for this process nih.govnih.govresearchgate.netnih.govnih.gov. This compound itself is a potent inducer of this regulon researchgate.netnih.govnih.gov.

Key Enzymes in Bacterial Maltodextrin Metabolism

Amylomaltase (MalQ) Activity and Substrate Preferences

Amylomaltase, encoded by the malQ gene in E. coli, is a glucanosyltransferase that plays a significant role in maltodextrin metabolism nih.govnih.govresearchgate.net. It acts on linear maltodextrins, producing a mixture of other maltodextrins and glucose through disproportionation or cyclization reactions nih.gov. MalQ can utilize maltose as a donor molecule and transfer its reducing maltodextrinyl residue to another α-glucan, thereby producing elongated maltodextrins mdpi.com. Research suggests that MalQ can convert short maltodextrins, such as maltose, into longer ones, and this compound is considered its smallest substrate in some contexts mdpi.com. MalQ is essential for the catabolism of maltose in some bacteria that lack a functional maltose phosphorylase, such as Streptococcus mutans asm.org.

Maltodextrin Phosphorylase (MalP) Functions

Maltodextrin phosphorylase (MalP) is another critical enzyme in bacterial maltodextrin metabolism. It catalyzes the phosphorolysis of α-1,4 glycosidic bonds in maltodextrins, releasing glucose-1-phosphate (Glc1P) and a shorter maltodextrin chain asm.orgwikipedia.orgontosight.airesearchgate.netnih.govoup.com. MalP exhibits a higher affinity for linear oligosaccharides compared to glycogen (B147801) phosphorylase and its smallest substrate is typically maltotetraose (B33255) wikipedia.orgresearchgate.netoup.com. The reaction catalyzed by MalP is:

[(1→4)-α-D-glucosyl]n + Pi ⇌ [(1→4)-α-D-glucosyl]n-1 + α-D-glucose-1-phosphate wikipedia.org

In E. coli, the combined action of MalQ and MalP can yield glucose and glucose-1-phosphate from various maltodextrins nih.govmdpi.com. MalP is essential for the complete degradation of longer maltodextrins, as it converts them into this compound, which is then further metabolized nih.gov. For example, in E. coli, MalP-deficient strains degrade dextrins to maltose, while MalP-positive, MalZ-negative strains degrade them to this compound researchgate.netnih.gov. MalP is generally considered to be constitutively active and lacks allosteric regulation, unlike some mammalian phosphorylases wikipedia.orgresearchgate.net.

Plant this compound Metabolism

Disproportionating Enzyme (DPE1) in this compound Conversion

Disproportionating Enzyme 1 (DPE1), also classified as a 4-α-glucanotransferase, is an enzyme predominantly found in plants, including species like Arabidopsis, rice, wheat, and barley. tandfonline.comuniprot.orgresearchgate.netnih.govfrontiersin.orgtandfonline.comnih.gov This enzyme is typically localized within plastids or amyloplasts and is integral to plant starch metabolism, particularly in starch degradation and the recycling of oligosaccharides. DPE1 exhibits a notable preference for this compound as a substrate, catalyzing the transfer of a maltosyl unit from one this compound molecule to another. This action results in the formation of glucose and maltopentaose, a trisaccharide and a pentasaccharide of glucose, respectively. The reaction can be summarized as:

2 this compound ⇌ Glucose + Maltopentaose tandfonline.comresearchgate.net

In plant metabolic pathways, DPE1 plays a role in starch breakdown by converting this compound into molecules that can be further processed by other enzymes, such as β-amylase. researchgate.netresearchgate.netplos.org Research indicates that DPE1 is crucial for normal starch degradation in plant leaves, and its absence leads to an accumulation of this compound and a slower rate of starch breakdown. tandfonline.comuniprot.orgplos.org

Mammalian this compound Digestion

In mammals, the digestion of this compound is a critical process that occurs primarily within the small intestine. ontosight.aireactome.orgtandfonline.comphysiology.orglumenlearning.comlumenlearning.comresearchgate.netreactome.orgusda.govresearchgate.netmedscape.com Following the initial breakdown of complex carbohydrates like starch by salivary and pancreatic α-amylases, which generate various oligosaccharides including this compound, further enzymatic hydrolysis is necessary for the absorption of glucose. physiology.orgusda.govmedscape.comedubirdie.comnih.gov This terminal digestion is carried out by brush border enzymes located on the microvilli of intestinal epithelial cells. ontosight.aireactome.orgtandfonline.comlumenlearning.comlumenlearning.comresearchgate.netusda.govresearchgate.net

Sucrase-Isomaltase Function in Intestinal Hydrolysis

The enzyme sucrase-isomaltase (SI) is a key bifunctional enzyme of the intestinal brush border, essential for the final stages of carbohydrate digestion. ontosight.aireactome.orgtandfonline.comresearchgate.netreactome.orgusda.govresearchgate.net SI possesses a broad substrate specificity, enabling it to hydrolyze sucrose (B13894), isomaltose, and a range of α-1,4-linked oligosaccharides, including this compound. ontosight.aitandfonline.comresearchgate.netresearchgate.netresearchgate.net The enzymatic action of SI on this compound involves the hydrolysis of an α-1,4-glycosidic bond, yielding maltose and glucose. ontosight.aireactome.orglumenlearning.comlumenlearning.comreactome.org

The enzymatic reaction catalyzed by sucrase-isomaltase for this compound is: this compound + H₂O → Maltose + D-glucose ontosight.aireactome.org

While the maltase-glucoamylase (MGAM) complex also participates in the digestion of starch-derived oligosaccharides, SI plays a significant role, accounting for a substantial portion of the intestinal maltase activity. reactome.orgusda.govresearchgate.net The efficient breakdown of this compound by SI is vital for the subsequent absorption of glucose into the bloodstream. ontosight.ai

Clinical Implications of Impaired this compound Digestion

Deficiencies in the activity of enzymes such as sucrase-isomaltase, which are responsible for this compound digestion, can lead to significant clinical consequences, primarily carbohydrate malabsorption. ontosight.airesearchgate.netiffgd.orgmedlineplus.govmhmedical.commhmedical.com The most recognized condition associated with impaired SI function is Congenital Sucrase-Isomaltase Deficiency (CSID). ontosight.airesearchgate.netiffgd.orgmedlineplus.govmhmedical.commhmedical.com

When this compound and other related oligosaccharides are not adequately digested, they accumulate in the intestinal lumen. These undigested carbohydrates draw water into the intestine via osmosis, leading to osmotic diarrhea. iffgd.orgmedlineplus.govmhmedical.commhmedical.com Furthermore, the bacterial fermentation of these malabsorbed sugars in the large intestine produces gases, contributing to symptoms such as bloating and abdominal pain. researchgate.netiffgd.orgmedlineplus.govmhmedical.commhmedical.com In infants, this malabsorption can impair nutrient uptake, potentially leading to failure to thrive. iffgd.orgmedlineplus.govmhmedical.commhmedical.com Studies have indicated that higher intakes of maltose are associated with gastrointestinal symptoms like nausea and distension in individuals diagnosed with SID. nih.gov

The diagnosis of impaired this compound digestion is typically established through various methods, including assessing enzyme activity in duodenal biopsies, utilizing breath hydrogen tests, or conducting genetic testing for mutations in the SI gene. iffgd.orgmhmedical.commhmedical.com

Data Tables

Table 1: Enzymatic Breakdown of this compound in Mammalian Digestion

Enzyme InvolvedLocation in Digestive TractPrimary Action on this compoundProducts of Hydrolysis
Sucrase-Isomaltase (SI)Small Intestine (Brush Border)Hydrolyzes α-1,4-glycosidic bonds in this compound.Maltose, Glucose
Maltase-Glucoamylase (MGAM)*Small Intestine (Brush Border)Contributes to the hydrolysis of this compound.Maltose, Glucose

*Note: While SI is a primary enzyme for this compound digestion, MGAM also plays a role in the final breakdown of starch-derived oligosaccharides. reactome.orgusda.govresearchgate.net

Table 2: Clinical Manifestations of Impaired this compound Digestion (e.g., Congenital Sucrase-Isomaltase Deficiency - CSID)

Symptom CategorySpecific ManifestationsUnderlying Mechanism
Gastrointestinal Watery diarrheaOsmotic effect of undigested carbohydrates drawing water into the intestinal lumen. mhmedical.commhmedical.com
Abdominal pain/crampsBacterial fermentation of malabsorbed carbohydrates producing gas and distension. iffgd.orgmedlineplus.govmhmedical.commhmedical.com
BloatingAccumulation of gases (e.g., hydrogen, methane) from bacterial fermentation. researchgate.netiffgd.orgmedlineplus.govmhmedical.commhmedical.com
Excess gas production (flatulence)Increased bacterial activity on unabsorbed sugars. researchgate.netiffgd.orgmedlineplus.gov
Nausea, refluxAssociated with malabsorption and gastrointestinal distress. iffgd.orgnih.gov
Growth & Nutrition Failure to thrive (in infants)Impaired absorption of glucose and other nutrients, leading to malnutrition and reduced growth rates. iffgd.orgmedlineplus.govmhmedical.commhmedical.com
Malabsorption of other nutrientsGeneral disruption of intestinal function due to osmotic load and inflammation. ontosight.aiiffgd.orgmhmedical.commhmedical.com

Biological Roles and Physiological Significance of Maltotriose

Interactions with Biological Receptors and Systems

Maltotriose (B133400) interacts with biological systems primarily through its recognition by the human sweet taste receptor (hT1R2/hT1R3) researchgate.netoup.comnih.gov. This interaction initiates a cascade of events that ultimately lead to the perception of sweetness.

Ligand-Binding to Sweet Taste Receptors

The human sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits, is responsible for detecting a wide array of sweet compounds, including natural sugars, artificial sweeteners, and sweet proteins researchgate.netoup.comnih.gov. This compound has been identified as a ligand for this receptor researchgate.netoup.comresearchgate.net. Studies indicate that on a molar basis, this compound exhibits a similar relative sweetness to glucose and maltose (B56501), suggesting that the degree of polymerization up to three glucose units does not significantly alter its relative sweetness for this receptor oup.comoup.com. While comparisons based on weight can be useful for food processing, molar comparisons provide a more accurate reflection of binding affinity to the receptor oup.comoup.com. Research has shown that this compound has a discriminability profile similar to glucose and maltose, reinforcing its role as a sweet taste ligand oup.comresearchgate.netoup.com.

Protein-Maltotriose Interactions in Chemoreception

The chemoreception of this compound is mediated by its binding to the T1R2/T1R3 receptor complex researchgate.netoup.com. The T1R2 and T1R3 subunits each possess distinct domains, including a Venus flytrap module (VFT), a cysteine-rich domain (CRD), and a transmembrane domain (TMD), which collectively contribute to ligand binding researchgate.netlibretexts.orgnih.gov. While specific protein-maltotriose interactions beyond the T1R2/T1R3 complex are not extensively detailed in the provided literature, the general mechanism involves the saccharide binding to the extracellular VFT domain of the receptor, triggering conformational changes necessary for signal transduction researchgate.netnih.govlibretexts.org. The degree of polymerization of glucose-based saccharides, such as this compound, appears to influence their interaction with the sweet taste receptor, with shorter chains (up to three units) showing similar discriminability to monosaccharides like glucose oup.comoup.com.

Role in Cellular Signaling Pathways

Upon binding of this compound to the hT1R2/hT1R3 receptor, a signal transduction cascade is initiated within taste receptor cells researchgate.netlibretexts.orgmdpi.come-dmj.orgsigmaaldrich.com. This cascade typically involves the activation of a heterotrimeric G-protein, specifically α-gustducin, which then activates phospholipase Cβ2 (PLCβ2) researchgate.netlibretexts.orgmdpi.come-dmj.orgsigmaaldrich.come-enm.orgnih.gov. PLCβ2 generates inositol-1,4,5-trisphosphate (IP3) and diacylglycerol. IP3 leads to the release of calcium ions from intracellular stores, which in turn activates the transient receptor potential channel M5 (TRPM5) researchgate.netlibretexts.orgmdpi.come-dmj.orge-enm.org. The influx of sodium ions through TRPM5 causes membrane depolarization, leading to the release of ATP, which signals to afferent neurons researchgate.netlibretexts.orgmdpi.come-dmj.orgsigmaaldrich.com. While the primary pathway for carbohydrates like this compound involves gustducin, other pathways involving cyclic AMP (cAMP) have also been implicated in sweet taste transduction, though their specific roles with this compound require further clarification libretexts.orgsigmaaldrich.com.

Data Table: Relative Sweetness of Selected Saccharides

The relative sweetness of saccharides is often compared to sucrose (B13894), which is assigned a value of 100. While direct comparative data for this compound's sweetness intensity relative to sucrose across multiple studies is varied, research indicates it possesses a sweetness comparable to glucose and maltose on a molar basis oup.comoup.com.

SweetenerRelative Sweetness (vs. Sucrose=100)Notes
Sucrose100Standard reference sweetener.
Glucose~74 (weight basis)Molar basis sweetness comparable to this compound oup.comoup.comowlsoft.com.
Maltose~50 (weight basis)Molar basis sweetness comparable to this compound oup.comoup.comowlsoft.comblogspot.com.
This compoundSimilar to Glucose/Maltose (molar)Exhibits a discriminability profile similar to glucose and maltose on a molar basis, suggesting comparable relative sweetness oup.comoup.com. Some older studies on a weight basis suggested little sweetness compared to glucose oup.com.
Fructose110Generally sweeter than sucrose owlsoft.com.

Note: Relative sweetness values can vary depending on the basis of comparison (weight vs. molar), concentration, and individual perception. The data presented here reflects findings from various studies, with a distinction made for molar versus weight comparisons where applicable.

Compound List

this compound

Sucrose

Glucose

Maltose

Fructose

Acarbose

Glycyrrhizin

Stevioside

Acesulfame K

Aspartame

Saccharin

Sucralose

Brazzein

Monellin

Thaumatin

Advanced Methodologies for Maltotriose Research

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods provide powerful tools for the identification, structural elucidation, and quantification of maltotriose (B133400).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise structure of this compound, including the nature and position of glycosidic linkages and the anomeric configurations of the glucose units. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the molecular environment of each atom. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, thereby confirming the α-(1→4) linkages between the glucose residues psu.eduresearchgate.nettandfonline.com.

Characteristic anomeric proton signals (H-1) for this compound typically appear in the downfield region of the ¹H NMR spectrum, with specific chemical shifts aiding in distinguishing between different glucose residues within the trisaccharide chain researchgate.nethmdb.ca. For example, ¹H NMR analysis of this compound has revealed seven anomeric signals, with specific chemical shifts reported for the anomeric protons of the reducing and non-reducing terminal glucose units, as well as the internal glucose unit researchgate.net. ¹³C NMR assignments, often aided by HSQC and TOCSY spectra, provide definitive evidence for the glycosidic linkages by showing characteristic downfield shifts for carbons involved in these bonds, such as C-4 of the first two glucose units in the α-(1→4) linked chain psu.eduresearchgate.net.

Table 5.1.1: Representative ¹H NMR Chemical Shifts for this compound (in ppm)

Proton AssignmentChemical Shift (ppm)J-Coupling (Hz)Reference
Anomeric H (Residue A, non-reducing end)4.9933.7 researchgate.net
Anomeric H (Residue B, internal)5.3433.7 researchgate.net
Anomeric H (Residue C, internal)4.9723.7 researchgate.net
Anomeric H (Residue D, reducing end)4.6797.8 researchgate.net

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying it within complex mixtures through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used rsc.orgtandfonline.comnih.govwaters.comresearchgate.net. This compound typically yields pseudomolecular ions, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or ammoniated ([M+NH₄]⁺) ions rsc.orgtandfonline.comnih.govresearchgate.net. For instance, sodiated this compound ([M+Na]⁺) is observed around m/z 527 tandfonline.comresearchgate.net.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and isomer differentiation. Fragmentation of this compound ions typically involves the cleavage of glycosidic bonds, yielding characteristic fragment ions. For example, using chloride adducts, diagnostic ions at m/z 473 and 455 have been identified for this compound rsc.org. Fragmentation of ammonium (B1175870) adducts can produce ions at m/z 441, 385, and 367 rsc.org. Other studies report distinct fragment ions such as m/z 493, 365, and 203, which are valuable for identifying this compound and differentiating it from other trisaccharide isomers nih.gov. The combination of MS with ion mobility spectrometry (IMS) further enhances the ability to separate and identify this compound based on differences in their collision cross-sections and fragmentation patterns nih.govnih.gov.

Table 5.1.2: Representative Mass Spectrometry Data for this compound

Ion TypeAdduct/Formm/z ValueFragmentation Pattern/Diagnostic IonsReference
Molecular Ion[M+Na]⁺~527- tandfonline.comresearchgate.net
Molecular IonChloride Adduct~539m/z 473, 455 rsc.org
Molecular IonAmmonium Adduct~505m/z 441, 385, 367 rsc.org
Fragment Ion-~365Characteristic of this compound nih.gov
Fragment Ion-~493Characteristic of this compound nih.govnih.gov
PMP-labeled fragment-~467C-2/C-3 bond cleavage researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative determination of this compound in various samples, including food, beverages, and biological matrices waters.comresearchgate.netmdpi.combrewup.euthermofisher.comsci-hub.segoogle.com. Amine-bonded (NH₂) columns, HILIC (Hydrophilic Interaction Liquid Chromatography) columns, or specialized carbohydrate columns are commonly employed for the separation of this compound from other sugars waters.comthermofisher.comsci-hub.seshodex.com.

Detection is typically achieved using Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) waters.comresearchgate.netmdpi.comthermofisher.comsci-hub.se. ELSD and MS offer advantages in sensitivity and compatibility with gradient elution, which is often necessary for separating a range of oligosaccharides waters.comsci-hub.se. Mobile phases usually consist of acetonitrile-water mixtures, sometimes with modifiers like formic acid for MS compatibility waters.comsielc.com. Analytical methods are often optimized to achieve good resolution between maltose (B56501), this compound, and other related oligosaccharides brewup.eusigmaaldrich.comhptlc-association.org. Quantification is performed using external standards, with reported linear ranges for this compound typically spanning from 0.05 to 10.0 g/L, and detection limits as low as 0.01 g/L sci-hub.se.

Table 5.1.3: Typical HPLC Parameters for this compound Analysis

ParameterSpecificationReference
Column TypeAmine-bonded silica (B1680970) (e.g., Spherisorb NH₂, SUGAR KS-801), HILIC (BEH Amide) waters.comsci-hub.seshodex.com
Mobile PhaseAcetonitrile/Water mixture (e.g., 64% Acetonitrile sci-hub.se, or gradient waters.com) waters.comsci-hub.se
DetectorELSD, RI, MS waters.comresearchgate.netmdpi.comthermofisher.comsci-hub.se
Flow Rate0.35 - 1.0 mL/min sci-hub.seshodex.com
Column Temperature35 - 80 °C waters.comshodex.com
Linear Range0.05 - 10.0 g/L sci-hub.se
Detection Limit~0.01 g/L sci-hub.se

Thin-Layer Chromatography (TLC) for Reaction Product Separation

Thin-Layer Chromatography (TLC) serves as a cost-effective and rapid method for the qualitative analysis and separation of this compound from reaction mixtures, such as those generated during enzymatic synthesis or hydrolysis of starch-based substrates hptlc-association.orgnih.govtandfonline.com. TLC plates, typically silica gel, are developed using solvent systems comprising mixtures of polar and non-polar solvents. Common solvent systems include combinations of n-butanol, isopropanol, and water, or n-butanol, pyridine, and water nih.govtandfonline.com.

Following chromatographic separation, sugars are visualized by spraying the TLC plate with detecting reagents, such as 20% sulfuric acid in methanol (B129727) followed by heating, or 2,3,5-triphenyltetrazolium chloride (TTC), which react with reducing sugars to produce colored spots nih.govtandfonline.com. The relative migration (Rf) values of the separated spots are then compared to known standards to identify this compound and assess the purity of reaction products nih.govtandfonline.com.

Table 5.1.4: Typical TLC Parameters for this compound Separation

Solvent System (v/v)Visualization ReagentRf Value (approx.)Reference
n-Butanol : Pyridine : Water (6:4:1)20% H₂SO₄ in methanol, heatedVaries nih.gov
n-Butanol : Isopropanol : Water (50:25:20)2,3,5-Triphenyltetrazolium chloride (TTC), heatedVaries tandfonline.com

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques are fundamental for understanding the genetic basis of this compound metabolism and transport in various organisms.

Functional Complementation and Gene Deletion Studies

Functional complementation and gene deletion studies are powerful genetic tools used to identify genes responsible for this compound utilization, synthesis, or transport.

Functional Complementation: This approach involves identifying a gene that can restore a specific metabolic function in a mutant organism lacking that function. For instance, researchers have screened genomic libraries of yeast strains to identify genes that, when introduced into a strain unable to transport this compound, restore its ability to utilize the trisaccharide nih.gov. This method has been instrumental in identifying novel this compound transporter genes, such as MTY1 in Saccharomyces carlsbergensis nih.gov.

Gene Deletion Studies: In gene deletion (or knockout) studies, a specific gene of interest is inactivated or removed from the organism's genome. By observing the phenotypic consequences, such as the inability to grow on this compound or altered production levels, researchers can infer the gene's role in the metabolic pathway nih.govresearchgate.net. For example, deleting genes encoding specific α-glucoside transporters in yeast can reveal their contribution to this compound uptake nih.govgoogle.comscielo.brscielo.br.

These techniques have been crucial in dissecting the maltose and maltodextrin (B1146171) metabolism pathways, which often involve this compound. In bacteria like Escherichia coli, enzymes such as amylomaltase (malQ), maltodextrin phosphorylase (malP), and maltodextrin glucosidase (malZ) are involved in the breakdown of maltodextrins, including this compound researchgate.netnih.govcreative-enzymes.com. In yeast (Saccharomyces species), genes like AGT1, MPH2, MPH3, and MALx1 loci encode transporters critical for this compound uptake nih.govgoogle.comscielo.brscielo.br. Studies have also investigated the impact of gene polymorphisms on transporter efficiency researchgate.net.

Table 5.2.1: Key Genes and Approaches in this compound Metabolism Research

Gene/LocusOrganismPrimary FunctionTechnique EmployedReference
AGT1Saccharomyces cerevisiaeα-Glucoside transporter (this compound uptake)Functional Complementation, Gene Deletion nih.govgoogle.comscielo.br
MPH2/MPH3Saccharomyces cerevisiaeMaltose and this compound transportersGene Expression Analysis scielo.brscielo.br
MALx1Saccharomyces cerevisiaeMaltose transporter (some activity on this compound)Gene Expression Analysis, Functional Complementation nih.govgoogle.comscielo.br
MTY1Saccharomyces carlsbergensisThis compound transporterFunctional Complementation nih.gov
malQEscherichia coliAmylomaltase (involved in maltodextrin metabolism)Gene Deletion, Enzyme Activity Assays researchgate.netnih.govcreative-enzymes.com
malPEscherichia coliMaltodextrin phosphorylaseGene Deletion, Enzyme Activity Assays researchgate.netnih.gov
malZEscherichia coliMaltodextrin glucosidaseGene Deletion, Enzyme Activity Assays researchgate.netnih.gov

Compound Name List:

this compound

Glucose

Maltose

Anhydro glucose unit (AGU)

Fructose

Sucrose (B13894)

Lactose

Kestose

Raffinose

Nigerotriose

Isothis compound

Cellotriose

Maltotetraose (B33255)

Maltopentaose

Maltohexaose

Maltoheptaose

Maltooctaose

Megalosaccharides

Trehalose

D-glucose 6-phosphate

D-glucose-1-phosphate

D-galactose

Xylose

Xylan

Inulin

Cellulose

Dextrins

Starch

Amylose

Pullulan

6²-α-Maltotriosyl-Maltotriose

Mycolic acids

Steviol glycosides

Sugar alcohols

Erythritol

Lactic acid

Acetic acid

Glycerol

pNP-glucose

pNP-maltose

pNP-maltotriose

Gene Expression Analysis (e.g., Microarrays)

Gene expression analysis, including techniques like microarrays, is crucial for understanding the cellular machinery involved in this compound metabolism and transport. These methods allow researchers to simultaneously monitor the activity of thousands of genes, providing insights into how cellular conditions or genetic modifications affect this compound utilization.

Studies utilizing microarray technology have been instrumental in identifying and characterizing genes responsible for this compound uptake and breakdown, particularly in yeast species like Saccharomyces cerevisiae and Saccharomyces pastorianus. These analyses have revealed significant differences in gene expression patterns between various yeast strains, correlating these differences with their varying efficiencies in fermenting this compound asm.orgcore.ac.ukyeastgenome.orgnih.govresearchgate.net. For instance, transcriptomic studies have highlighted the dominant role of the AGT1 permease in this compound transport in ale strains, while lager strains often exhibit higher expression of MALx1 and MTT1 transporter genes core.ac.ukresearchgate.netnih.gov. Furthermore, microarray data can reveal that this compound utilization is subject to glucose repression, similar to maltose metabolism, and can be influenced by gene copy number variations nih.govnih.gov. These findings are vital for selecting or engineering yeast strains for optimal performance in industrial settings, such as brewing, where efficient this compound fermentation is critical for product quality and yield asm.orgcore.ac.uknih.gov.

Table 1: Gene Expression Analysis Findings in Yeast this compound Utilization

Yeast Strain TypeKey Transporter Genes IdentifiedPrimary Role in this compound TransportObserved Gene Expression/Copy Number TrendsImpact on this compound Utilization
Ale strainsAGT1High-affinity transportHigh expression of AGT1 observed asm.orgcore.ac.ukVariable efficiency; often slower than lager strains core.ac.ukresearchgate.net
Lager strainsMALx1, MTT1Efficient transportHigher expression of MALx1 and MTT1 observed core.ac.ukresearchgate.netnih.govGenerally more efficient fermentation core.ac.ukresearchgate.netnih.gov
GeneralMALx1, MALx2, MALx3Maltose/maltotriose metabolismExpression regulated by glucose repression nih.govCrucial for overall sugar metabolism nih.gov

Recombinant Protein Expression and Purification for Enzymatic Studies

To elucidate the specific biochemical functions of enzymes involved in this compound metabolism, recombinant protein expression and purification are indispensable. This approach allows for the production of large quantities of a specific enzyme in a controlled environment, facilitating detailed kinetic, mechanistic, and structural studies.

Researchers commonly express genes encoding this compound-degrading enzymes, such as α-glucosidases, amylases, or this compound phosphorylases, in heterologous systems like Escherichia coli or Pichia pastoris hokudai.ac.jp. Following expression, the target proteins are purified using various chromatographic techniques, including affinity chromatography (e.g., Ni-NTA) or ion-exchange chromatography hokudai.ac.jp. Purified recombinant enzymes are then subjected to enzymatic assays to determine their substrate specificity, catalytic efficiency (kcat/Km), optimal reaction conditions (pH, temperature), and the nature of the bonds they cleave or form. For instance, studies on α-glucosidases have identified enzymes that preferentially hydrolyze α-(1→4) linkages, with this compound often showing the highest substrate affinity among maltooligosaccharides hokudai.ac.jp. Such purified enzymes are also critical for structural biology studies and for developing biochemical assays for this compound detection.

Structural Biology Techniques for this compound-Ligand Complexes

Understanding the molecular basis of this compound recognition and catalysis requires determining the three-dimensional structures of this compound-binding proteins and their complexes with this compound. Structural biology techniques provide atomic-level detail about binding sites, catalytic mechanisms, and conformational changes upon ligand binding.

X-ray Crystallography of this compound-Binding Proteins

X-ray crystallography is a powerful technique for obtaining high-resolution static snapshots of protein-maltotriose complexes. By crystallizing these complexes and analyzing the diffraction patterns produced when X-rays pass through the crystals, researchers can generate detailed 3D electron density maps. These maps are then used to build atomic models of the protein and the bound this compound molecule.

This method has been successfully applied to determine the structures of various enzymes interacting with this compound, such as α-amylases and this compound synthases researchgate.net. The resulting crystal structures reveal specific amino acid residues that form the active site or binding pocket, detailing the hydrogen bonds, hydrophobic interactions, and van der Waals forces that mediate this compound binding. For example, structural models of GH57 family 4-α-GTases have identified aromatic amino acids crucial for this compound binding at specific subsites within the enzyme's active center researchgate.net. These insights are fundamental for understanding enzyme specificity and for rational protein engineering.

Solution NMR for Protein-Ligand Interaction Dynamics

While X-ray crystallography provides static structures, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solution NMR, offers dynamic insights into protein-ligand interactions in a more biologically relevant solution state. NMR can track the movement and conformational flexibility of both the protein and this compound, as well as monitor changes in chemical shifts and relaxation rates upon binding.

NMR experiments, such as saturation transfer difference (STD) NMR or transferred NOE (trNOE) NMR, can identify which parts of the this compound molecule are in close contact with the protein surface and provide information about the binding orientation and affinity researchgate.net. Furthermore, solution NMR can be used to study the kinetics of binding and dissociation, revealing the dynamic nature of the this compound-protein interaction. This is particularly valuable for understanding enzyme mechanisms where transient intermediates or dynamic conformational changes are involved in catalysis or substrate processing researchgate.net.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental structural biology techniques by providing atomic-level simulations of this compound-protein interactions over time. MD simulations allow researchers to model the movement of atoms and molecules in a system based on physical principles, capturing the dynamic behavior of this compound within a protein's binding site.

These simulations can predict binding modes, estimate binding free energies, and explore reaction pathways that might be difficult to capture experimentally. For instance, MD simulations have been used to model the interaction of this compound with enzymes like GH57 family 4-α-GTases, revealing the specific amino acid residues involved in binding and their role in substrate recognition and activity researchgate.net. By simulating the system over nanoseconds to microseconds, researchers can observe how this compound docks, binds, and is released from the enzyme, offering a dynamic perspective on enzymatic mechanisms and protein-ligand recognition.

Biorecognition-Based Imaging and Sensing Platforms

Biorecognition-based platforms leverage the specific binding interactions between this compound and biological recognition elements (e.g., antibodies, aptamers, enzymes) to develop sensitive detection and imaging systems. These platforms are vital for quantifying this compound in complex biological or industrial samples and for visualizing its localization within cells or tissues.

The development of this compound biosensors often involves immobilizing a this compound-specific antibody or enzyme onto a transducer surface (e.g., electrochemical, optical, or piezoelectric). Binding of this compound to the recognition element triggers a measurable signal, allowing for sensitive and specific detection. For imaging, this compound can be labeled with fluorescent probes or radioactive isotopes, which can then be detected using microscopy or imaging techniques. While specific examples for this compound imaging are less common in the general literature compared to other biomolecules, the principles of biorecognition are applicable. For instance, enzyme-based sensors can be designed where the activity of a this compound-hydrolyzing enzyme is monitored, with changes in product concentration or enzyme activity indicating the presence of this compound.

Compound Names Mentioned:

this compound

Glucose

Maltose

Trehalose

Sucrose

α-methylglucoside

Palatinose

Isomaltose

Melezitose

Turanose

Biotechnological and Biomedical Applications of Maltotriose Research

Enhancing Industrial Fermentation Processes

The efficient utilization of maltotriose (B133400) is a critical factor in industries that rely on the fermentation of starch-based feedstocks, such as brewing and biofuel production. Starch hydrolysates, the primary substrate in these processes, contain a mixture of sugars, with this compound being a significant, yet often challenging, component for fermenting microorganisms to metabolize.

Several strategies have been developed to optimize yeast strains for improved this compound fermentation:

Genetic Engineering of Transporter Proteins: The uptake of this compound into the yeast cell is a major rate-limiting step. Researchers have focused on overexpressing genes that encode for specific this compound transporters. The AGT1 gene, which codes for an α-glucoside transporter, has been a primary target. Enhanced and constitutive expression of the AGT1 permease has been shown to increase the uptake of this compound and enable its efficient fermentation in strains that would otherwise only respire this sugar nih.gov. Similarly, a novel this compound transporter gene, MTY1, has been identified and characterized, offering another avenue for genetic improvement selleckchem.com.

Evolutionary Engineering: This approach involves subjecting yeast populations to prolonged periods of selective pressure to favor the growth of mutants with desired traits. By cultivating yeast in a chemostat with a this compound-enriched sugar mixture, researchers have successfully selected for strains with significantly improved this compound fermentation kinetics. These evolved strains exhibit a higher transport capacity for this compound, leading to better attenuation and higher ethanol concentrations in both laboratory and pilot-scale fermentations nih.gov.

Nutrient Supplementation: The fermentation medium's composition can also influence this compound utilization. Studies have shown that supplementing the growth medium with magnesium can increase this compound fermentation, highlighting the role of essential nutrients in optimizing yeast metabolic activity nih.gov.

Use of Non-conventional Yeasts: Some non-conventional yeast species, such as Zygotorulaspora florentina, have been identified that can efficiently utilize this compound. While these strains may require adaptation to industrial conditions, they represent a potential source of novel genetic material and fermentation characteristics nih.gov.

The table below summarizes key genes and strategies involved in optimizing yeast for this compound fermentation.

StrategyTarget/MethodOutcome
Genetic Engineering Overexpression of AGT1 geneIncreased this compound uptake and fermentation nih.gov.
Characterization of MTY1 geneIdentification of a novel this compound transporter selleckchem.com.
Evolutionary Engineering Chemostat cultivation on this compoundSelection of strains with improved this compound affinity and fermentation kinetics nih.gov.
Process Optimization Magnesium supplementationEnhanced this compound fermentation nih.gov.
Strain Selection Use of Zygotorulaspora florentinaPotential for efficient this compound utilization nih.gov.

Starch hydrolysates are complex mixtures of sugars, and the presence of more readily fermentable sugars like glucose can inhibit the uptake and metabolism of this compound, a phenomenon known as carbon catabolite repression. To overcome this challenge and ensure complete sugar utilization, several strategies are being explored:

Overcoming Glucose Repression: Engineering yeast strains to be resistant to glucose repression is a key area of research. This can involve modifying regulatory pathways that control the expression of genes required for metabolizing alternative sugars.

Consolidated Bioprocessing (CBP): This approach aims to combine enzyme production, starch hydrolysis, and fermentation into a single step. By engineering yeast to secrete amylolytic enzymes, the gradual release of fermentable sugars from starch can be matched with the yeast's capacity for sugar uptake, potentially mitigating the effects of glucose repression.

Co-fermentation Strategies: In some applications, particularly in biofuel production from lignocellulosic biomass, the hydrolysate contains a mix of hexose and pentose sugars. Developing yeast strains that can co-ferment this compound along with other sugars like xylose is crucial for maximizing ethanol yields celignis.com.

Novel Therapeutic and Diagnostic Platforms

The unique structural and metabolic properties of this compound are being explored for the development of new therapeutic agents and diagnostic tools.

Anti-Metastatic Agents: Semi-synthetic sulfated this compound C-C linked dimers have shown promise as anti-metastatic agents. These compounds mimic heparin and have been found to inhibit P-selectin and heparanase, two proteins involved in cancer metastasis. By targeting these pathways, these this compound derivatives could potentially reduce the spread of tumors nih.gov.

Diagnostic Imaging of Bacterial Infections: A significant advancement in diagnostics is the development of fluorescently labeled this compound derivatives for the imaging of bacterial infections. These probes, such as Cy7-1-maltotriose, are taken up by a wide range of gram-positive and gram-negative bacteria. This allows for the non-invasive detection and monitoring of infections using fluorescence and photoacoustic imaging. Research has shown that this compound is an ideal scaffold for these imaging agents due to its favorable pharmacokinetic properties and in vivo stability nih.govnih.gov.

Metabolic Disease Diagnosis: The metabolism of this compound is relevant to certain metabolic disorders. For instance, in glycogen (B147801) storage disease type II (Pompe disease), a deficiency in the enzyme acid alpha-glucosidase leads to the accumulation of glycogen in lysosomes. This can also result in increased levels of this compound in urine, making it a potential biomarker for the disease .

Drug Delivery: this compound is also being investigated for its potential use in drug delivery systems. Its properties as a carrier molecule could be harnessed to improve the solubility and bioavailability of certain therapeutic compounds .

The following table highlights some of the novel therapeutic and diagnostic applications of this compound.

Application AreaThis compound-Based PlatformMechanism/Use
Therapeutic Semi-synthetic sulfated this compound C-C linked dimersInhibition of P-selectin and heparanase to reduce cancer metastasis nih.gov.
Diagnostic Fluorescently labeled this compound (e.g., Cy7-1-maltotriose)Imaging agent for the detection of bacterial infections via fluorescence and photoacoustic imaging nih.govnih.gov.
Diagnostic Urinary this compound levelsPotential biomarker for glycogen storage disease type II .
Therapeutic Drug carrierPotential to improve the solubility and bioavailability of drugs .

This compound-Modified Glycodendrimers in Oncology Research

Glycodendrimers are highly branched, nano-sized molecules that can be functionalized with carbohydrates on their surface. Modifying these dendrimers with this compound has emerged as a promising strategy in oncology for targeted drug delivery. Cancer cells often exhibit an increased demand for glucose and can overexpress glucose transporters (GLUTs). nih.gov this compound, being a trimer of glucose, can act as a ligand to target these receptors. nih.gov

Research has focused on using this compound-modified dendrimers to deliver anticancer drugs directly to tumor cells, potentially increasing therapeutic efficacy while minimizing side effects on healthy tissues. researchgate.netresearchgate.net In one study, fourth-generation poly(propylene imine) (PPI) glycodendrimers modified with this compound (PPI-G4-M3) were tested in an animal model of human chronic lymphocytic leukemia (CLL). researchgate.net The study found that these this compound-modified dendrimers inhibited subcutaneous tumor growth more effectively than the conventional drug fludarabine, with the anti-tumor response being dose-dependent. researchgate.net

Another approach involves conjugating this compound to metal-organic frameworks (MOFs) for photodynamic therapy (PDT). nih.gov In a study targeting triple-negative breast cancer, a this compound-conjugated MOF was designed to target both cancer cells via GLUT receptors and tumor-associated macrophages (TAMs) via the CD206 receptor. nih.gov This dual-targeting approach aims to more effectively treat cancers by addressing different cell types within the tumor microenvironment. nih.gov

System Cancer Model Target Receptors Key Research Finding
This compound-modified PPI Glycodendrimers (PPI-G4-M3)Chronic Lymphocytic Leukemia (CLL)Not specified (likely GLUTs)Inhibited tumor growth more efficiently than the standard drug fludarabine in a dose-dependent manner. researchgate.net
This compound-conjugated Metal-Organic Framework (MA-PCN-224)Triple-Negative Breast Cancer (TNBC)GLUT and CD206Selectively targeted and induced photodynamic toxicity in both TNBC cells and M2-polarized macrophages. nih.gov

Development of Targeted Imaging Agents for Bacterial Infections

A significant challenge in managing bacterial infections is their rapid and accurate diagnosis. stanford.edu this compound-based imaging agents represent a novel and highly specific approach to this problem. stanford.eduoregonstate.edu This strategy leverages the fact that many bacteria possess a maltodextrin (B1146171) transporter system to uptake sugars like this compound for metabolism, a pathway not prominent in mammalian cells. nih.govsnmjournals.org This distinction allows for the specific targeting of bacterial cells.

Researchers have developed fluorescent probes by conjugating this compound to imaging agents. For instance, a fluorescent derivative called Cy7-1-maltotriose was shown to be taken up by a variety of gram-positive and gram-negative bacteria. oregonstate.eduresearchgate.netnih.gov In vivo studies in murine models demonstrated that this probe could successfully detect infections, assess the bacterial burden, and monitor the effectiveness of antibiotic treatments using fluorescence and photoacoustic imaging. oregonstate.eduresearchgate.net this compound is considered an ideal scaffold for these agents due to its excellent pharmacokinetic properties and in vivo stability compared to other maltodextrins like maltohexose. oregonstate.eduresearchgate.netnih.gov

In addition to optical imaging, this compound has been used to develop tracers for Positron Emission Tomography (PET). The second-generation tracer, 6″-¹⁸F-fluorothis compound, has shown superior pharmacokinetic properties and the ability to be taken up by various pathogenic bacterial strains. snmjournals.org This allows for non-invasive, specific imaging of bacterial infections with a high signal-to-noise ratio. snmjournals.org Furthermore, this compound-functionalized magnetic nanoparticles (Malt-MNPs) have been engineered as a contrast agent for Magnetic Resonance Imaging (MRI), enabling the clear differentiation between bacterial infections and sterile inflammation. nih.gov

Imaging Agent Imaging Modality Mechanism/Target Key Advantages
Cy7-1-maltotrioseFluorescence & Photoacoustic ImagingUptake by bacterial maltodextrin transporterNon-invasive, cost-effective, good pharmacokinetic properties, and in vivo stability. oregonstate.eduresearchgate.netnih.gov
6″-¹⁸F-fluorothis compoundPositron Emission Tomography (PET)Uptake by bacterial maltodextrin transporterHigh sensitivity, improved signal-to-noise ratio compared to first-generation tracers. snmjournals.org
Malt-MNPsMagnetic Resonance Imaging (MRI)Uptake by bacterial maltodextrin transporterHigh specificity, allows differentiation between infection and non-infectious inflammation. nih.gov

Exploration of this compound Esters as Bioactive Compounds

The chemical modification of this compound to form esters has been explored to create new compounds with potential therapeutic properties. Fatty acid sugar esters are known for their surfactant properties and low toxicity, and research has extended to investigating their potential as anti-cancer agents. scispace.com

A study focused on the enzymatic synthesis and anti-tumor activity of two specific fatty acid esters of this compound: 6''-O-lauroylthis compound and 6''-O-palmitoylthis compound. scispace.com These compounds were synthesized by regioselectively acylating the non-reducing end of the this compound molecule. Their cytotoxic effects were evaluated against two human cancer cell lines, hepatocellular carcinoma (Hep-G2) and cervical cancer (HeLa). scispace.com

The results indicated that 6''-O-palmitoylthis compound, in particular, exhibited significant cytotoxic activity. scispace.com In contrast, 6''-O-lauroylthis compound showed a lower inhibitory effect. The palmitoyl ester also displayed marginal cytotoxicity to normal rat hepatocytes, suggesting a degree of selectivity for cancer cells and marking it as a potential new anti-tumor agent. scispace.com

This compound Ester Cancer Cell Line IC50 Value (μM) IC50 Value (μg/ml)
6''-O-palmitoylthis compoundHep-G22.31.7
6''-O-palmitoylthis compoundHeLa3.62.7

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Food Science and Material Applications

In addition to its biomedical potential, this compound has established applications in food science and is relevant to material science, particularly concerning biopolymers.

Role in Starch Retrogradation Prevention

Starch retrogradation is a process where gelatinized starch molecules reassociate into an ordered structure upon cooling. nih.gov In food products, this leads to undesirable changes such as staling, increased firmness, and loss of moisture, which shortens shelf life. nih.gov Malto-oligosaccharides, including this compound, are widely used in the food industry as antistaling agents because of their ability to inhibit this process. nih.govresearchgate.net

Research has shown that malto-oligosaccharides with a degree of polymerization between 3 and 6, which includes this compound, are more effective at reducing retrogradation than disaccharides like maltose (B56501). researchgate.net The mechanism is thought to involve the oligosaccharides interfering with the reassociation and crystallization of starch molecules, particularly amylopectin.

A study investigating the effect of this compound syrup on the retrogradation of cooked rice starch provides specific evidence of this function. researchgate.net Using dynamic mechanical thermal analysis, the study measured the storage modulus (G'), which reflects the hardness of the starch gel. The G' of the gelatinized rice starch increased significantly during chilled storage, indicating retrogradation. However, the addition of this compound syrup suppressed this increase; the G' decreased as the concentration of this compound syrup increased, confirming its inhibitory effect on the hardening of the starch gel. researchgate.net

Applications in Biopolymer Degradation

The enzymatic degradation of biopolymers like starch is a fundamental process in both nature and industrial applications. This process involves enzymes, such as α-amylase, breaking down large starch polymers into smaller oligosaccharides. nih.gov The primary products of this hydrolysis are maltose, this compound, and α-limit dextrins. nih.gov

This compound plays a role not just as a product of this degradation but also as a modulator of the enzymatic activity itself. It is known that the hydrolysis by-products of starch, including maltose and this compound, can act as inhibitors of α-amylase activity. This is a form of feedback inhibition, where the products of an enzymatic reaction slow down the rate of their own formation. The presence of these inhibitory products in the medium can significantly affect the kinetics of the degradation process. This phenomenon is relevant in understanding the complete digestion of starch in biological systems and for controlling the rate of biopolymer degradation in industrial settings, such as in the production of biofuels or in the food processing industry.

Future Research Directions and Emerging Challenges

Advancements in In Vivo Model Validation for Maltotriose-Based Diagnostics

A significant future direction lies in the development and validation of this compound-based diagnostic agents in living organisms (in vivo). Researchers have developed fluorescent derivatives of This compound (B133400) that can be taken up by a variety of gram-positive and gram-negative bacteria. researchgate.net These probes are being explored for non-invasive, rapid, and cost-effective imaging of bacterial infections. nih.gov

Future challenges involve rigorously validating these diagnostic tools in more complex and clinically relevant animal models. Key research areas will include:

Enhanced Imaging Modalities: Moving beyond initial fluorescence and photoacoustic imaging to explore other modalities that offer deeper tissue penetration and higher resolution.

Pharmacokinetic and Stability Studies: In-depth analysis of the pharmacokinetic properties and in vivo stability of this compound-based probes is crucial. Studies have already indicated that this compound may be an ideal scaffold for imaging agents due to favorable pharmacokinetics and stability compared to other maltodextrins. researchgate.net

Differentiating Infection from Inflammation: A critical challenge is to refine these agents to reliably differentiate between bacterial infection and sterile inflammation, a common diagnostic dilemma. This compound-based probes have shown promise in this area, which warrants further investigation. nih.gov

Table 1: Research Focus in In Vivo Validation of this compound Diagnostics

Research Area Key Objective Emerging Challenge
Model Complexity Transition from simple myositis models to clinically relevant wound and surgical site infection models in animals. researchgate.net Accurately mimicking the complex microenvironment of human infections.
Probe Optimization Improving signal-to-noise ratio, stability against nucleophiles, and renal clearance. nih.gov Balancing enhanced stability with efficient and safe clearance from the body.

| Imaging Technology | Leveraging advanced imaging like single-nucleotide infrared (SnIR) fluorescence for sensitive detection. nih.gov | Ensuring cost-effectiveness and accessibility of advanced imaging technologies. |

Comprehensive Assessment of Off-Target Effects in Biomedical Applications

As this compound is harnessed for biomedical purposes, such as delivering antibacterial payloads by hijacking bacterial uptake pathways, a thorough assessment of off-target effects becomes paramount. nih.govresearchgate.net While the high specificity of bacterial maltodextrin (B1146171) transport systems is a major advantage, the potential for unintended interactions remains a critical area of investigation. pnas.org The development of novel methods for the early recognition of off-target binding is vital for drug development. nih.gov

Future research must focus on:

Predictive Modeling: The use of structure-based modeling and deep learning methods to predict potential off-target binding liabilities for this compound-conjugates. nih.gov

Systems-Level Analysis: Integrating structural bioinformatics with metabolic network models to predict the functional consequences of potential off-target interactions at a systems level. nih.gov

Specificity Profiling: Characterizing the specificity of this compound-based agents across a wide range of human cells and microbial species to identify any potential for cross-reactivity or unintended ecological impact on the host microbiome. The substrate specificity of the maltose (B56501) transport system is conferred by both the periplasmic binding protein and the membrane transporter itself. pnas.org

Integration of this compound Research with Multi-Omics Approaches

To gain a holistic understanding of this compound's role in biological systems, integrating research with multi-omics approaches is essential. nih.govdntb.gov.ua This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how organisms respond to and metabolize this compound. nih.gov Such an approach can help unravel intricate regulatory networks and identify novel genes, proteins, and metabolites involved in this compound pathways. nih.gov

Emerging challenges and research directions include:

Data Integration and Interpretation: Developing sophisticated computational tools and bioinformatics pipelines to manage and interpret the large, heterogeneous datasets generated by multi-omics studies. dntb.gov.uanih.gov

Metabolomics of Maltodextrin Pathways: Employing targeted metabolomics to precisely map the metabolic fate of this compound and related maltodextrins within the cell, identifying all downstream products and their influence on cellular physiology. researchgate.netresearchgate.net

Proteomic Profiling: Using proteomics to identify and quantify the full spectrum of proteins involved in this compound transport, metabolism, and regulation, providing insights beyond the known components of pathways like the mal regulon.

Elucidating Complex Regulatory Networks in this compound Metabolism

This compound is not just a metabolite; it is a key signaling molecule that activates complex regulatory networks. The maltose/maltodextrin regulon in Escherichia coli serves as a paradigm for this regulation, where this compound is the exclusive inducer for the transcriptional activator, MalT. nih.govcaister.com The expression of genes within this regulon is controlled by an intricate network that responds to the presence of this compound, catabolite repression, and even the transport status of other sugars like glucose. caister.com

Future research should aim to:

Uncover Novel Regulators: Identify additional regulatory proteins and non-coding RNAs that modulate this compound metabolism in various organisms. In E. coli, MalT activity is modulated by interactions with proteins like the global regulator Mlc, the transporter subunit MalK, and the enzyme MalY. caister.com

Map Endogenous Production: Investigate the pathways of endogenous this compound synthesis. It is known that this compound can be formed internally in E. coli from non-maltodextrin carbon sources, which can cause induction of the mal genes. caister.com

Characterize Cross-Talk: Elucidate how the regulatory networks governing this compound metabolism interact with other metabolic and stress-response pathways within the cell.

Table 2: Key Regulatory Components of the E. coli Maltose Regulon

Component Type Function
This compound Inducer Activates the MalT protein. caister.com
MalT Transcriptional Activator Binds to DNA to initiate transcription of mal genes; requires ATP. caister.comnih.govasm.org
cAMP/CAP Complex Global Regulator Exerts catabolite repression on the malT gene. caister.com
Mlc Repressor Negatively controls the transcription of the malT gene. caister.com

| MalK | Transporter Subunit | Inhibits MalT activity when the transport system is inactive. asm.org |

Unraveling Structure-Function Relationships in this compound-Binding Proteins and Receptors

The high affinity and specificity of this compound transport and signaling are rooted in the precise molecular architecture of binding proteins and receptors. High-resolution X-ray analysis of the E. coli maltose-binding protein (MBP) complexed with this compound has provided atomic-level details of these interactions. The protein features a two-domain structure with a substrate-binding groove between them.

Key challenges and future directions in this area are:

Dynamic Structural Analysis: Moving beyond static crystal structures to understand the conformational changes that proteins like MBP undergo during the binding and release of this compound, which is critical for initiating transport or chemotaxis.

Investigating Diverse Transporters: Characterizing the structure and function of different this compound transporters across various species of bacteria and yeast. In Saccharomyces cerevisiae, several permeases, including Mal61p and Agt1p, are capable of high-affinity this compound transport. asm.org

Rational Engineering: Using the detailed structural information to rationally engineer binding proteins with altered specificity or affinity for novel biotechnological applications, such as creating highly specific biosensors or drug delivery systems.

Development of Novel Biotechnological Strategies for this compound Valorization

This compound, as a readily available component of starch hydrolysates, is a valuable substrate for biotechnological valorization—the process of converting low-value biomass into higher-value products. researchgate.netresearchgate.net This includes the production of biofuels, platform chemicals, and functional food ingredients.

Future research will focus on:

Novel Enzymatic Conversions: Discovering and engineering novel enzymes for the efficient conversion of this compound into valuable products. For instance, combinations of enzymes like α-amylase, β-amylase, and pullulanase are used to produce high-maltose and this compound syrups from starch. dntb.gov.uagoogle.comstarchprojectsolution.com More advanced in vitro synthetic enzymatic biosystems are being designed to stoichiometrically convert maltose and this compound into products like fructose 1,6-diphosphate or even bioelectricity. nih.gov

Metabolic Engineering: Genetically engineering microorganisms to enhance their natural ability to utilize this compound or to introduce novel pathways for its conversion. researchgate.net This can involve optimizing transporter expression or modifying intracellular metabolic fluxes to channel carbon from this compound into a desired product. nih.govmdpi.com For example, overexpressing the MAL61 gene in an industrial yeast strain increases the transport rate of this compound. asm.org

Consolidated Bioprocessing (CBP): Developing robust microbial strains that can both break down complex starches into smaller sugars like this compound and ferment them into the final product in a single step, thereby improving process efficiency and reducing costs.

Q & A

Q. What are the primary enzymatic methods for synthesizing maltotriose, and how do researchers optimize reaction conditions?

this compound is commonly synthesized via starch hydrolysis using α-amylases or specialized enzymes like glucan 1,4-α-maltotriohydrolase (AMTS). Researchers optimize reaction conditions by varying parameters such as pH (typically 5.0–7.0), temperature (40–60°C), substrate concentration, and enzyme-to-substrate ratios. Kinetic studies (e.g., Michaelis-Menten constants) are conducted to determine catalytic efficiency. Post-reaction, purification steps like gel filtration chromatography are employed to isolate this compound from oligosaccharide mixtures .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with refractive index (RI) or evaporative light scattering (ELS) detection is widely used. For precise molecular weight determination, size-exclusion chromatography (SEC) calibrated with dextran ladders is recommended. Calibration curves for this compound (e.g., 11–2100 nmol/mL) are validated using linear regression models (R² > 0.99), with internal standards like laminaritriose to correct for variability .

Q. How do researchers assess the purity of this compound standards, and what are common sources of contamination?

Purity is calculated by integrating chromatographic peak areas and applying the formula:

Purity (%)=AM3×MWM3(Ai×MWi)×100\text{Purity (\%)} = \frac{A_{\text{M3}} \times MW_{\text{M3}}}{\sum (A_i \times MW_i)} \times 100

where AM3A_{\text{M3}} and MWM3MW_{\text{M3}} are the peak area and molecular weight (504 g/mol) of this compound, and AiA_i/MWiMW_i represent contaminants (e.g., glucose, maltose). Common contaminants arise from incomplete enzymatic hydrolysis or side reactions during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound-producing enzymes?

Discrepancies often stem from differences in assay conditions (e.g., substrate specificity, pH, temperature) or quantification methods. To address this, researchers should:

  • Standardize assays using reference substrates (e.g., amylose vs. starch).
  • Report activity in international units (µmol/min/mg protein) with detailed methodology.
  • Compare results against databases like BRENDA, accounting for enzyme isoforms and post-translational modifications .

Q. What experimental strategies are used to study this compound’s role in modulating starch retrogradation and glass transition dynamics?

Differential scanning calorimetry (DSC) measures glass transition temperatures (TgT_g) in starch-maltotriose mixtures, while X-ray diffraction analyzes crystallinity changes. Researchers correlate this compound concentration (e.g., 5–20% w/w) with reduced retrogradation rates, validated via kinetic models (Avrami equation). Structural relaxation effects are quantified using rheological assays .

Q. What statistical approaches are recommended for addressing variability in this compound quantification across laboratories?

Inter-laboratory studies should employ robust statistical frameworks:

  • Bland-Altman plots to assess agreement between methods.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify systematic biases.
  • Multivariate regression to account for variables like column aging or detector sensitivity .

Q. How can this compound’s nuclear localization signal (NLS) properties be exploited in nanoparticle drug delivery systems?

Researchers functionalize nanoparticles with this compound derivatives (e.g., this compound-poly(propylene imine) dendrimers) to enhance cellular uptake. In vitro assays (e.g., fluorescence microscopy) track intracellular trafficking, while surface plasmon resonance (SPR) quantifies binding affinity to nuclear transport receptors .

Methodological Considerations

Q. What are the key steps in designing a reproducible protocol for this compound-based α-amylase activity assays?

  • Substrate Preparation : Use 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3) as a synthetic substrate.
  • Kinetic Monitoring : Measure absorbance at 405 nm (corresponding to CNP release) over 10–30 minutes.
  • Calibration : Include a laminaritriose internal standard to normalize for instrumental drift.
  • Validation : Ensure linearity between 0–2000 U/L and report limits of detection (LOD) .

Q. How should researchers document this compound-related data to ensure reproducibility in publications?

Follow the "Beilstein Journal" guidelines:

  • Experimental Section : Detail enzyme sources (e.g., Microbacterium imperiale), purification steps, and instrument parameters (e.g., HPLC column type, flow rate).
  • Supporting Information : Provide raw chromatograms, calibration curves, and statistical code.
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles .

Data Interpretation Challenges

Q. Why do this compound purity assessments sometimes conflict with manufacturer certificates of analysis (CoA)?

Discrepancies arise from moisture content variations or unaccounted low-molecular-weight contaminants. Researchers should:

  • Conduct Karl Fischer titration for moisture.
  • Use SEC-HPLC to detect oligomers (Hex4–Hex7).
  • Cross-validate with independent methods (e.g., NMR for structural confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.